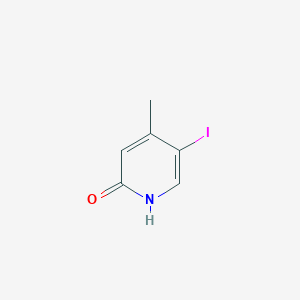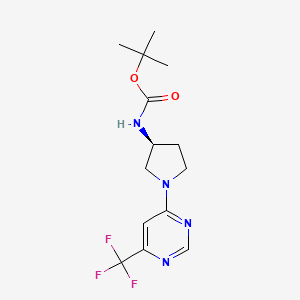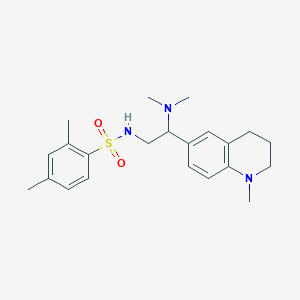
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity and DNA Interaction
Studies on analogues of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide have demonstrated significant antitumor activity. These compounds interact with DNA in a manner that affects their potency against tumor cells. For instance, amino-substituted derivatives exhibited strong antitumor activities, showing higher potency than their unsubstituted counterparts in vitro. The ability of these amino analogues to increase the transition melt temperature of DNA correlates with their potency against solid tumors and leukemia cells, suggesting a direct interaction with DNA as part of their mechanism of action (Sami et al., 1995). Additionally, modifications at different positions of the compound's structure have led to variations in cytotoxicity and cardiotoxicity, indicating the importance of structural features in their biological activity (Sami et al., 1996).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of related compounds has provided insights into their potential as cyclooxygenase-2 inhibitors. For example, the synthesis and crystal structure determination of a related tetrazole derivative revealed its interactions within the cyclooxygenase-2 enzyme's active site. However, it was found to have no inhibition potency for the enzyme, highlighting the importance of structural characteristics for biological activity (Al-Hourani et al., 2016).
Novel Synthesis Approaches
New synthesis methods have been developed for N-containing heterocycles, including those related to the given compound. These methods involve cyclocarbonylative Sonogashira reactions, offering a novel approach for the synthesis of these heterocycles. This advancement in synthetic chemistry expands the toolkit for producing compounds with potential biological activities, including those with structures similar to the compound (Aronica et al., 2016).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, closely related to the compound of interest, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This highlights a significant area of research where derivatives of the given compound could be explored for their potential in modulating protein kinase activity, which is crucial in various cellular processes including cancer progression (Hidaka et al., 1984).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLADKNPHXPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)

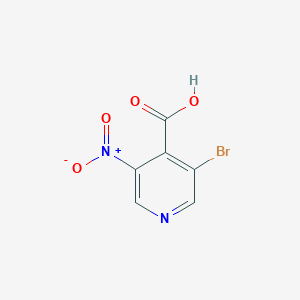
![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)
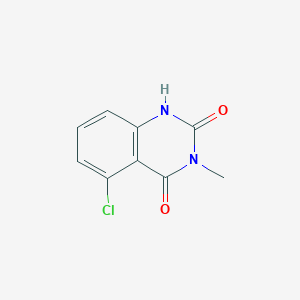
![N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2771237.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2771238.png)
![2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B2771240.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)
![6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2771244.png)

